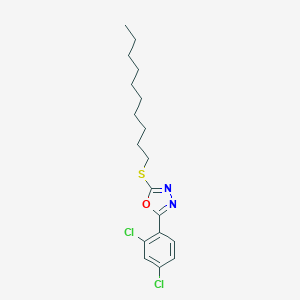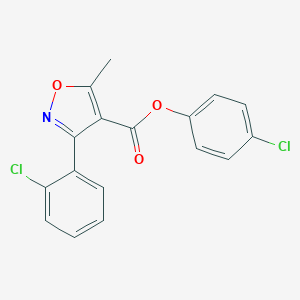![molecular formula C17H14N4S B415268 3-(benciltio)-5-metil-5H-[1,2,4]triazino[5,6-b]indol CAS No. 28899-09-4](/img/structure/B415268.png)
3-(benciltio)-5-metil-5H-[1,2,4]triazino[5,6-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles proceeds in the presence of alkali at the N-2 atom but under the action of sulfuric acid at the N-4 atom .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole under the action of bases occurs at atom N-2 with the formation of 3-methyl[1,3]thiazolo[3’,2’:2,3]-[1,2,4]triazino[5,6-b]indole, but under the action of sulfuric acid, at atom N-4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the proton NMR spectrum of a similar compound showed two broad singlets, exchangeable with D2O, at 11.88 and 14.50 ppm, corresponding to the three NH protons .Aplicaciones Científicas De Investigación
Agentes Antivirales
Los sistemas heterocíclicos de 1,2,4-Triazino[5,6-b]indol, como 3-(benciltio)-5-metil-5H-[1,2,4]triazino[5,6-b]indol, se han utilizado como portadores de diversos grupos funcionales en el desarrollo de agentes antivirales. Esta aplicación es significativa debido a la necesidad continua de tratamientos efectivos contra las infecciones virales .
Terapia contra el Cáncer
Los quelantes de hierro han mostrado una inhibición significativa contra los cánceres sólidos malignos, que representan aproximadamente el 90% de todos los cánceres. El compuesto en cuestión ha sido diseñado y sintetizado con una estructura basada en un quelante de hierro, VLX600, destacando su posible uso en la terapia contra el cáncer .
Intermediarios Químicos
Se ha llevado a cabo investigación sobre la introducción de diversos grupos funcionales en el sistema [1,2,4]triazino[5,6-b]indol. Por ejemplo, la primera introducción de un grupo terc-butilo en este sistema ha dado lugar a una serie de derivados estructuralmente novedosos con aplicaciones potenciales como intermediarios químicos .
Complejos Metálicos Luminiscentes
Los complejos metálicos que contienen indol tienen aplicaciones medicinales debido a sus propiedades luminiscentes. El compuesto en cuestión podría usarse potencialmente para obtener complejos luminiscentes de renio(I) diimina-indol con aplicaciones médicas significativas .
Mecanismo De Acción
Target of Action
The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .
Pharmacokinetics
It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .
Action Environment
The action of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .
Direcciones Futuras
Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .
Análisis Bioquímico
Biochemical Properties
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Cellular Effects
The effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .
Transport and Distribution
Within cells and tissues, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWUMJBQWVCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-benzylsulfanyl)-5-(2,4-dichloro-phenyl)-[1,3,4]oxadiazole](/img/structure/B415186.png)

![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)

![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![3-hexyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415200.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)